molecular formula C6H13NO B1330394 N-tert-Butylacetamide CAS No. 762-84-5

N-tert-Butylacetamide

Cat. No.: B1330394
CAS No.: 762-84-5
M. Wt: 115.17 g/mol
InChI Key: ACYFWRHALJTSCF-UHFFFAOYSA-N
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Description

N-tert-Butylacetamide is an organic compound with the molecular formula C6H13NO. It is also known as acetamide, N-(1,1-dimethylethyl)-. This compound is characterized by its tert-butyl group attached to the nitrogen atom of an acetamide moiety. It is a colorless liquid or crystalline solid that is soluble in water, alcohols, and ethers. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and pharmaceuticals .

Preparation Methods

N-tert-Butylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a copper(II) triflate catalyst. This reaction occurs under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method . Another method involves the reaction of tert-butyl benzoate with nitriles catalyzed by zinc perchlorate hexahydrate. This reaction is carried out at 50°C under solvent-free conditions and produces this compound in high yields .

Chemical Reactions Analysis

N-tert-Butylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis Applications

N-tert-Butylacetamide is primarily utilized in organic synthesis, particularly in the formation of amides through various catalytic reactions. Notable applications include:

  • Ritter Reaction :
    • This compound is employed in the Ritter reaction, which involves the synthesis of amides from alkenes using bismuth triflate as a catalyst. This method showcases high efficiency and yields, making it a preferred choice for synthesizing complex amides .
  • Catalysis :
    • Recent studies have indicated that copper(II) triflate can effectively catalyze the formation of N-tert-butyl amides from various substrates, yielding excellent results in terms of purity and yield .
  • Alkali-Cleavage Reactions :
    • This compound can undergo alkali cleavage to produce tert-butylamine and acetic acid when treated with alkali reagents. This reaction has been documented to yield significant quantities of tert-butylamine, which is valuable in further chemical syntheses .

Case Study 1: Synthesis via Ritter Reaction

In a study published by Thermo Scientific, this compound was used to synthesize amides efficiently through the Ritter reaction. The reaction conditions involved using bismuth triflate as a catalyst, resulting in high yields of the desired products. The study emphasized the importance of solvent choice and temperature control to optimize the reaction outcomes .

Case Study 2: Atmospheric Degradation Studies

Research investigating the atmospheric degradation of related compounds highlighted that this compound can form various products through reactions with hydroxyl radicals. This study provided insights into its environmental behavior and potential degradation pathways, emphasizing its relevance in atmospheric chemistry .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisUsed in Ritter reaction for amide formationHigh yields achieved with bismuth triflate
CatalysisCatalyzed by copper(II) triflate for amide synthesisExcellent isolated yields observed
Environmental ChemistryStudied for atmospheric degradation reactionsFormation of multiple products including acetone

Mechanism of Action

The mechanism of action of N-tert-Butylacetamide depends on its specific application. In catalysis, it acts as a ligand, coordinating with transition metals to form active catalytic complexes. In pharmaceuticals, it serves as a building block for drug molecules, contributing to their biological activity. The molecular targets and pathways involved vary depending on the specific drug synthesized from this compound .

Comparison with Similar Compounds

N-tert-Butylacetamide can be compared with other similar compounds, such as:

    N-tert-Butylbenzamide: Similar in structure but with a benzamide moiety instead of an acetamide moiety.

  • **

Biological Activity

N-tert-Butylacetamide (CAS Number: 762-84-5) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and material science.

Chemical Structure and Properties

Chemical Formula: C6_6H13_{13}NO
Molecular Weight: 115.1735 g/mol
IUPAC Name: this compound
Other Names: tert-Butylacetamide, Acetamide, N-(1,1-dimethylethyl)-

The structure of this compound features a tert-butyl group attached to an acetamide moiety, which contributes to its unique chemical properties. The presence of the bulky tert-butyl group enhances its solubility and potential interactions within biological systems.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Direct Amidation: Reaction of tert-butylamine with acetic acid or acetic anhydride.
  • Catalytic Processes: Utilizing catalysts such as copper(II) triflate to facilitate the formation of N-tert-butyl amides from suitable precursors .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. Key findings include:

  • Anti-inflammatory Properties: Similar compounds have shown significant anti-inflammatory effects, suggesting that this compound may also possess this activity.
  • Anticancer Potential: The structural analogs of this compound have been investigated for their anticancer properties, indicating potential therapeutic applications in oncology .
  • Enzyme Inhibition: Studies suggest that compounds with similar structures may inhibit specific enzymes involved in metabolic processes, which could lead to the development of novel drugs targeting metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryPotential to reduce inflammation markers
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInteraction with DPP-4 and other enzymes

Case Study: Anticancer Activity

A study focused on the anticancer activity of this compound analogs demonstrated promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in pro-inflammatory cytokines after treatment, suggesting its potential as a therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

N-tert-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)7-6(2,3)4/h1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYFWRHALJTSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227060
Record name N-tert-Butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-84-5
Record name N-tert-Butylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 762-84-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131312
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-tert-Butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TERT-BUTYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3N1629KEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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